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Compound of Interest

Compound Name: 2-Hexyl-2-decenal

Cat. No.: B12085729

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hexyl-
2-decenal, a key fragrance and flavor compound. The information presented herein is intended
to support research and development activities by providing detailed spectroscopic data (NMR,
MS, and IR), experimental methodologies, and a logical workflow for spectral analysis.

Spectroscopic Data Summary

The following tables summarize the available and estimated spectroscopic data for 2-Hexyl-2-
decenal.

Table 1: *H NMR Spectroscopic Data (Estimated)

No explicit *H NMR data for 2-Hexyl-2-decenal was found in the searched literature. The
following chemical shifts are estimated based on the known spectral properties of a,[3-
unsaturated aldehydes.[1][2]
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Proton Assignment Es'Fimated Chemical Multiplicity Coupling Constant
Shift (ppm) (J) (Hz)

H1 (-CHO) 9.4-95 s

H3 (=CH-) 6.5-6.8 t ~75

H1' (-CH2-) 22-24 t ~7.5

H2'-H5' (-CH2-)4 1.2-1.6 m

H6' (-CHs) 0.8-0.9 t ~7.0

H1" (-CHz-) 22-24 q ~7.5

H2"-H7" (-CH2-)s 12-16 m

H8" (-CH3) 0.8-0.9 t ~7.0

s: singlet, t: triplet, g: quartet, m: multiplet

Table 2: *C NMR Spectroscopic Data

This data is based on the existence of a spectrum from a Bruker WM-360 instrument, with

chemical shifts estimated based on typical values for a,3-unsaturated aldehydes and long-
chain alkenes.[3][4][5][6][7]
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Carbon Assignment

Estimated Chemical Shift (ppm)

C1 (-CHO) 190 - 200
C2 (=C<) 140 - 155
C3 (=CH-) 150 - 165
C1' (-CHz2-) 28 - 32
C2'-C5' (-CHz2-)a 22-32
C6' (-CHs) ~14

C1" (-CHz-) 28 - 32
C2"-C7" (-CHz-)s 22 -32
C8" (-CHs) ~14

Table 3: Mass Spectrometry (MS) Data

Mass spectral data is available from SpectraBase (GC-MS). The fragmentation pattern is

predicted based on the structure and common fragmentation pathways for a,3-unsaturated

aldehydes.[1][8][9]
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m/z Relative Intensity (%) Proposed Fragment
238 Moderate [M]* (Molecular lon)
209 Moderate [M-CHOJ*

195 Moderate [M-C3H7]*

181 Moderate [M-CaHo]*

167 Moderate [M-CsH11]*

153 Moderate [M-CeH13]*

139 Moderate [M-C7H1s5]*

125 Moderate [M-CsH17]*

41 High [CsHs]*

29 High [CHOJ*

Table 4: Infrared (IR) Spectroscopy Data

A vapor phase IR spectrum is available from SpectraBase. The characteristic absorption peaks
are consistent with the functional groups present in 2-Hexyl-2-decenal.[8][10][11]

Wavenumber (cm™?) Intensity Vibrational Mode
~2955, ~2925, ~2855 Strong C-H stretch (alkane)
~2720 Medium C-H stretch (aldehyde)
C=0 stretch (conjugated
~1685 Strong
aldehyde)
~1640 Medium C=C stretch (alkene)
~1465 Medium C-H bend (alkane)

Experimental Protocols
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Detailed experimental protocols for the acquisition of the cited spectroscopic data are provided
below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 2-Hexyl-2-decenal (typically 5-10 mg) is dissolved in
approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.
Tetramethylsilane (TMS) is added as an internal standard (0O ppm).

Instrumentation: A Bruker WM-360 spectrometer (or equivalent) is used for data acquisition.[3]

IH NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64.

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 2-Hexyl-2-decenal is prepared in a volatile organic
solvent (e.g., dichloromethane or hexane).
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Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an
electron ionization (EI) source.

GC Parameters:

e Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm).

e Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

* Injector Temperature: 250 °C.

e Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10
°C/min, and hold for 5 minutes.

MS Parameters:

lonization Mode: Electron lonization (El) at 70 eV.

Mass Range: m/z 40-400.

Scan Speed: 1-2 scans/second.

lon Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Infrared (IR) Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a drop of the neat liquid
sample is placed directly onto the ATR crystal. For transmission, a thin film of the liquid is
placed between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a suitable
detector.

FTIR Parameters:

» Mode: Attenuated Total Reflectance (ATR) or Transmission.
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Spectral Range: 4000-650 cm™1.

Resolution: 4 cm—1.

Number of Scans: 16-32.

Atmospheric Correction: Background spectrum is collected and subtracted from the sample
spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and
characterization of a chemical compound like 2-Hexyl-2-decenal.
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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